2-[(2,4-Dimethylphenyl)thio]acetonitrile
Description
2-[(2,4-Dimethylphenyl)thio]acetonitrile is a sulfur-containing nitrile compound characterized by a 2,4-dimethylphenyl group attached via a thioether linkage to an acetonitrile moiety. Its molecular formula is C₁₀H₁₁NS, with a molecular weight of 177.26 g/mol. The compound’s structure combines the electron-donating methyl groups on the aromatic ring with the electron-withdrawing nitrile group, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVUZWQLOAAGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276689 | |
| Record name | 2-[(2,4-Dimethylphenyl)thio]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103575-49-1 | |
| Record name | 2-[(2,4-Dimethylphenyl)thio]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103575-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,4-Dimethylphenyl)thio]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylphenyl)thio]acetonitrile typically involves the reaction of 2,4-dimethylthiophenol with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where 2,4-dimethylthiophenol reacts with chloroacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-[(2,4-Dimethylphenyl)thio]acetonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethylphenyl)thio]acetonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.
Substitution: Various nucleophiles (e.g., amines, alcohols); reactions are often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2-[(2,4-Dimethylphenyl)thio]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Potential use in the development of bioactive compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethylphenyl)thio]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and nitrile groups can participate in various chemical interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, focusing on substituent variations and their impact:
| Compound Name | Substituents (Aromatic Ring) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 2-[(2,4-Dimethylphenyl)thio]acetonitrile | 2,4-dimethyl | C₁₀H₁₁NS | 177.26 | Predicted higher lipophilicity due to methyl groups; potential use in agrochemical intermediates [16]. |
| 2-[(2,4-Dichlorophenyl)thio]acetonitrile | 2,4-dichloro | C₈H₅Cl₂NS | 218.10 | Higher reactivity in nucleophilic substitutions; used in pesticide synthesis [16][23]. |
| 2-[(4-Fluorophenyl)sulfanyl]acetonitrile | 4-fluoro | C₈H₆FNS | 167.20 | Enhanced metabolic stability; explored in medicinal chemistry [22]. |
| 2-(4-(2-Methoxyethoxy)phenyl)acetonitrile | 4-(2-methoxyethoxy) | C₁₁H₁₃NO₂ | 191.23 | Increased solubility in polar solvents; intermediate in drug synthesis [14]. |
Substituent Impact Analysis:
- This could improve binding affinity in enzyme inhibition compared to electron-withdrawing substituents [1][16].
- Electron-Withdrawing Groups (e.g., -Cl, -F): Chloro and fluoro substituents reduce electron density, favoring electrophilic substitution reactions. Dichloro derivatives (e.g., CAS 103575-48-0) exhibit higher molecular weights and are associated with pesticidal activity due to increased stability and lipophilicity [9][23].
Physicochemical Properties
| Property | 2-[(2,4-Dimethylphenyl)thio]acetonitrile | 2-[(2,4-Dichlorophenyl)thio]acetonitrile | 2-[(4-Fluorophenyl)sulfanyl]acetonitrile |
|---|---|---|---|
| LogP (Predicted) | ~2.8 | ~3.5 | ~2.2 |
| Water Solubility | Low | Very low | Moderate |
| Melting Point | Not reported | 85–87°C (analog data) [23] | Not reported |
- Lipophilicity: The dichloro analog’s higher LogP suggests greater membrane permeability, advantageous in agrochemical formulations. The dimethyl variant balances moderate lipophilicity with reduced toxicity risks compared to halogens [16][22].
- Solubility: Methoxyethoxy-substituted analogs (e.g., CAS 352547-54-7) demonstrate improved aqueous solubility, highlighting the role of polar substituents in tuning pharmacokinetic properties [14].
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2,4-Dimethylphenyl)thio]acetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,4-dimethylthiophenol and bromoacetonitrile. Key variables include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and the use of a base (e.g., K₂CO₃) to deprotonate the thiol group. Monitoring reaction progress via TLC or GC-MS ensures completion. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity. Variations in solvent or base can alter reaction kinetics and byproduct formation .
Q. Which spectroscopic techniques are critical for characterizing 2-[(2,4-Dimethylphenyl)thio]acetonitrile?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl) and the nitrile carbon (δ ~115 ppm).
- IR Spectroscopy : Confirm the C≡N stretch (~2250 cm⁻¹) and C-S bond (600–700 cm⁻¹).
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (m/z = 205 for M⁺) and fragmentation patterns (e.g., loss of –SCN).
Cross-referencing with literature data ensures structural accuracy .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:
- Thermal : 40–60°C for 4 weeks, monitoring decomposition via HPLC.
- Light : UV-vis irradiation (300–400 nm) to detect photodegradation products.
- Humidity : 75% RH to evaluate hydrolysis susceptibility. Stability is indicated by <5% degradation over 30 days .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the synthesis of 2-[(2,4-Dimethylphenyl)thio]acetonitrile?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., methyl groups) to prevent undesired alkylation.
- Catalytic Control : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce thiyl radical formation, minimizing dimerization.
Kinetic studies (e.g., in-situ FTIR) identify intermediate species and guide reaction quenching .
Q. How can computational modeling predict the reactivity of 2-[(2,4-Dimethylphenyl)thio]acetonitrile in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to map electron-rich sites (e.g., sulfur atom).
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity and regioselectivity.
- MD Simulations : Model solvation effects and transition states to optimize reaction pathways. Software like Gaussian or GROMACS is recommended .
Q. What experimental approaches elucidate the compound’s bioactivity against microbial targets?
- Methodological Answer :
- MIC Assays : Determine minimum inhibitory concentrations against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Enzyme Inhibition : Test activity against bacterial thioredoxin reductase via UV-vis kinetics (NADPH oxidation at 340 nm).
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀ values). Metabolomic profiling (LC-MS) identifies disrupted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
